molecular formula C16H23ClN2O B14161180 3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride CAS No. 21535-82-0

3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride

Cat. No.: B14161180
CAS No.: 21535-82-0
M. Wt: 294.82 g/mol
InChI Key: NXRFAOYGMMRIRW-UHFFFAOYSA-N
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Description

3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinoline derivative with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rates and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives.

Scientific Research Applications

3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar heterocyclic properties.

    Isoquinoline: Another heterocyclic compound with a different ring fusion pattern.

    Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness

3-(3-Oxobutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

21535-82-0

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)butan-2-one;hydrochloride

InChI

InChI=1S/C16H22N2O.ClH/c1-13(19)8-9-17-10-11-18-15(12-17)7-6-14-4-2-3-5-16(14)18;/h2-5,15H,6-12H2,1H3;1H

InChI Key

NXRFAOYGMMRIRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1CCN2C(C1)CCC3=CC=CC=C32.Cl

Origin of Product

United States

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